Tosufloxacin tosilate is a synthetic antibacterial agent belonging to the fluoroquinolone class of antibiotics. [] It was developed in Japan and launched in 1990. [] Tosufloxacin tosilate is primarily used in scientific research to study its antibacterial activity, pharmacokinetics, and potential long-term effects.
The synthesis of tosufloxacin tosylate involves several key steps, utilizing specific intermediates and reagents. The primary method described in the literature employs the following process:
The molecular structure of tosufloxacin tosylate features a complex arrangement typical of fluoroquinolones, characterized by:
The structure has been confirmed through various spectroscopic techniques, including carbon-13 nuclear magnetic resonance spectroscopy .
Tosufloxacin tosylate undergoes several chemical reactions that are pertinent to its activity:
These reactions underscore its effectiveness as an antibiotic against susceptible bacterial strains .
Tosufloxacin tosylate exerts its antibacterial effects primarily through:
The combined effect on these targets results in bactericidal action against a broad spectrum of pathogens .
Tosufloxacin tosylate exhibits several notable physical and chemical properties:
These properties influence its formulation for pharmaceutical applications .
Tosufloxacin tosylate has several significant applications:
The compound's versatility underscores its importance in both clinical and research settings .
Tosufloxacin tosilate monohydrate (C₂₆H₂₄F₂N₄O₄·C₇H₈O₃S·H₂O) is manufactured through a multi-step sequence starting from ethyl 7-chloro-1-(2,4-difluorophenyl)-6-fluoro-1,4-dihydro-4-oxo-1,8-naphthyridine-3-carboxylate (Compound I). The critical stages involve nucleophilic substitution, ester hydrolysis, and salt formation under precisely controlled conditions [8] [10].
The initial chlorination-amination sequence requires reacting Compound I with 3-aminopyrrolidine dihydrochloride (Compound II) in polar aprotic solvents like dimethylformamide (DMF) at 80-90°C for 4-6 hours. This forms the ethyl ester intermediate of tosufloxacin. Subsequent alkaline hydrolysis using potassium hydroxide (KOH) in methanol-water mixtures liberates the free carboxylic acid, yielding the tosufloxacin base [1] [10]. Final tosylate salt formation employs p-toluenesulfonic acid monohydrate in acetone-water (7:3 v/v) at 75-85°C, followed by controlled cooling crystallization to afford the monohydrate form. This solvent system promotes high-purity crystals with yields exceeding 85% and HPLC purity ≥98% [2] [10].
Table 1: Key Reaction Parameters in Tosufloxacin Tosilate Synthesis
Synthetic Stage | Reagents/Conditions | Key Intermediate/Product | Yield (%) |
---|---|---|---|
Chlorination-Amination | 3-Aminopyrrolidine dihydrochloride, DMF, 85°C | Ethyl 7-(3-aminopyrrolidin-1-yl)-naphthyridine carboxylate | 78-82 |
Ester Hydrolysis | KOH (2.5 eq), MeOH:H₂O (4:1), 60°C, 3h | Tosufloxacin free base | 90-93 |
Tosylate Salt Formation | p-TSA monohydrate, acetone:H₂O (7:3), 80°C | Tosufloxacin tosilate monohydrate | 85-88 |
The amination step (introduction of the 3-aminopyrrolidine moiety) profoundly impacts chiral integrity and impurity profiles. Stereoselective control is achieved through meticulous optimization:
Ring formation kinetics during naphthyridine synthesis are enhanced using acetic anhydride as both solvent and dehydrating agent. This promotes high-yield cyclization (>90%) while suppressing hydrolytic side reactions. Post-amination, reactive impurities are reduced through recrystallization from ethanol-water (8:2 v/v), lowering residual chloride content to <500 ppm [6] [10].
Table 2: Impact of Amination Conditions on Chiral Purity and Byproducts
Amination Parameter | Standard Conditions | Optimized Conditions | Effect |
---|---|---|---|
Temperature | 90-100°C | 85±2°C | Chiral purity increase: 97.5% → 99.2% |
Base (Equivalents) | None | Triethylamine (3.0 eq) | Dimer impurity reduction: 1.8% → 0.25% |
Workup | Direct filtration | Ethanol:H₂O (8:2) recrystallization | Chloride content: 1200 ppm → 450 ppm |
Crystallization solvent engineering critically defines the polymorphic form, particle size, and hydrate stability of tosufloxacin tosilate. Binary solvent systems enable precise water activity control:
Solubility challenges arise from tosufloxacin’s amphoteric nature (log D pH 6.5 = -0.14). Polar aprotic solvents like DMSO offer high solubility (50 mg/mL) but promote degradation during processing. Consequently, anti-solvent crystallization using ethanol-water (for free base isolation) followed by acetone-water (for tosylate formation) minimizes decomposition while ensuring high yield [6] [10].
Table 3: Solvent Systems for Tosufloxacin Tosilate Crystallization
Solvent System (v/v) | Solubility at 80°C (mg/mL) | Crystal Form | Yield (%) | Particle Morphology |
---|---|---|---|---|
Acetone:H₂O (7:3) | 42 | Monohydrate | 85-88 | Plate-like, D₉₀=45 μm |
Methanol (<1% H₂O) | 15 | Anhydrous | 78-82 | Needles, variable size |
Ethanol:H₂O (8:2) | 28 | Hemihydrate | 80-83 | Agglomerated prisms |
Process sustainability enhancements focus on waste stream reduction and catalyst recycling:
Byproduct suppression integrates real-time reaction monitoring:
Table 4: Green Chemistry Metrics in Tosufloxacin Tosilate Synthesis
Process Parameter | Conventional Process | Optimized Green Process | Improvement |
---|---|---|---|
Halogenated Solvent Use | Dichloromethane (5 L/kg) | Ethanol-water (3 L/kg) | 92% reduction |
E-Factor (kg waste/kg product) | 18.2 | 6.8 | 63% reduction |
Des-Fluoro Impurity | 0.35% | <0.15% | 57% reduction |
Catalyst Reuse | None | Triethylamine (70% recovery) | $1,200/ton cost reduction |
CAS No.: 18766-67-1
CAS No.: 24622-61-5
CAS No.: 14681-59-5
CAS No.: 142694-58-4
CAS No.: 219828-90-7